(R)-1-(2-Pyridinyl)ethyl azide
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Description
“®-1-(2-Pyridinyl)ethyl azide” is a chemical compound that exhibits high complexity due to its intricate molecular structure. It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 positively charged N, and 1 Pyridine . It is widely used in scientific research, with diverse applications in fields like medicinal chemistry, organic synthesis, and chemical biology.
Molecular Structure Analysis
The molecular structure of “®-1-(2-Pyridinyl)ethyl azide” is characterized by a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 positively charged N, and 1 Pyridine .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis due to its azido group. The azido group is a functional group that is often used in the synthesis of various organic compounds. It can participate in a variety of reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions .
Medicinal Chemistry
In the field of medicinal chemistry, this compound can be used as a building block for the synthesis of various pharmaceuticals. Its unique structure allows it to be incorporated into a variety of different molecules, potentially leading to new drugs with improved properties .
Materials Science
The compound can also find applications in the field of materials science. Its unique structure and properties could potentially be used in the development of new materials with improved characteristics .
Heterocyclic Chemistry
This compound can be used in the synthesis of various heterocyclic compounds. Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. They are of great importance in the field of organic chemistry and are found in many natural and synthetic compounds .
Catalyst Development
The azido group in this compound can potentially be used in the development of new catalysts. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Pharmaceutical Testing
This compound can be used as a reference standard in pharmaceutical testing. Reference standards are high-quality, pure substances used in testing to ensure accurate results .
properties
IUPAC Name |
2-[(1R)-1-azidoethyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVHBJITPSGEP-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Pyridinyl)ethyl azide |
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